

## NPS-1034: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Malignancies

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#### For Immediate Release

This guide provides a comprehensive cross-validation of the preclinical activity of **NPS-1034**, a potent dual inhibitor of MET and AXL receptor tyrosine kinases, across various cancer types. The data presented herein, compiled from recent studies, offers a comparative analysis of its efficacy, mechanism of action, and potential as a monotherapy or combination agent. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **NPS-1034**'s therapeutic potential.

## **Executive Summary**

NPS-1034 has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including Renal Cell Carcinoma (RCC), Pancreatic Ductal Adenocarcinoma (PDAC), Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, and Testicular Cancer. Its primary mechanism of action involves the dual inhibition of MET and AXL, key drivers of tumor growth, metastasis, and drug resistance. Furthermore, NPS-1034 has been shown to modulate other critical signaling pathways, including TNFRSF1A and GADD45A, leading to the induction of apoptosis and inhibition of cell proliferation. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies, and visualizes the compound's mechanism of action.

## **Quantitative Data Summary**





The anti-cancer efficacy of **NPS-1034** has been quantified in various cancer cell lines and in vivo models. The following tables summarize the key findings.

# Table 1: In Vitro Anti-Proliferative and Pro-Apoptotic Activity of NPS-1034



Cancer Type	Cell Line(s)	Assay	Key Findings
Renal Cell Carcinoma (RCC)	A498, 786-0, Caki-1	MTT Assay	Significant dose- dependent decrease in cell viability after 24h treatment[1].
A498, 786-0, Caki-1	Cell Cycle Analysis	Significant increase in sub-G1 phase population after 48h treatment (e.g., at 80 µM: A498: 27.1%, 786-0: 28.1%, Caki-1: 11.7%)[1].	
Pancreatic Ductal Adenocarcinoma (PDAC)	BxPC-3, MIA PaCa-2	MTT & Clonogenic Assays	Dose-dependent decrease in viability and colony formation with treatments of 10, 20, 40, 80, and 160 µM NPS-1034[2].
Non-Small Cell Lung Cancer (NSCLC)	HCC78 (ROS1- rearranged)	Cell Proliferation Assay	Inhibition of cell proliferation similar to crizotinib[3][4].
HCC827/GR (Gefitinib-Resistant, MET amplified)	MTT Assay	Synergistic inhibition of cell proliferation when combined with gefitinib[5].	
HCC827/ER (Erlotinib-Resistant, AXL activated)	MTT Assay	Synergistic inhibition of cell proliferation when combined with erlotinib[5].	_
Testicular Cancer	NCCIT, NTERA2	Not Specified	Induced apoptosis, leading to decreased viability and clonogenicity[2].



Table 2: Kinase Inhibitory Profile of NPS-1034

Kinase Target	IC50	Notes
AXL	10.3 nmol/L	Primary target[3].
MET	48 nmol/L	Primary target[3].
ROS1	Not specified	More potent inhibition of ROS1 activity than crizotinib[3][4].
Other Kinases	Not specified	Showed significant inhibitory activity against CSF1R, DDR, FLT3, KIT, MERTK, MST1R, TIE1, and TRK at 1 µmol/L ATP[3].

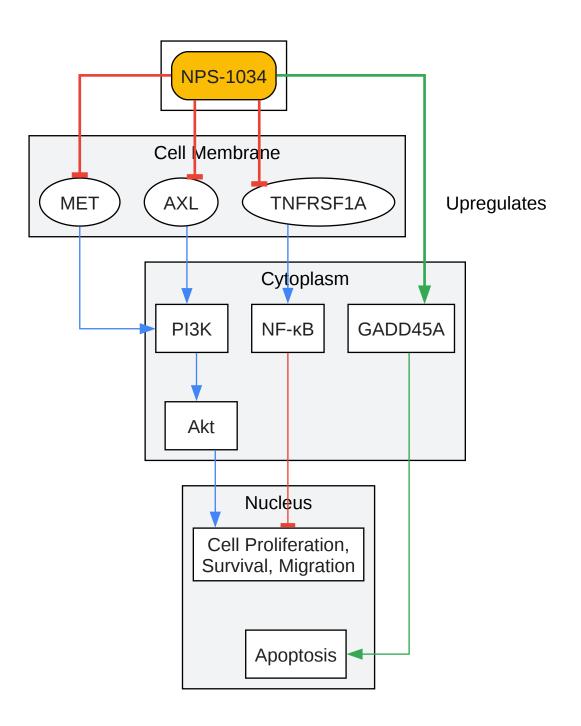
Table 3: In Vivo Efficacy of NPS-1034

Cancer Type	Animal Model	Key Findings
Renal Cell Carcinoma (RCC)	Renca-luc metastatic mouse model	Significantly decreased the number and volume of tumor particles and inhibited cell proliferation (decreased Ki-67 staining) after 5 weeks of oral treatment[1][6].
Gastric Cancer	MKN45 xenograft mouse model	Inhibited tumor growth through anti-angiogenetic and pro- apoptotic properties[2].
Non-Small Cell Lung Cancer (NSCLC)	HCC827/GR xenograft mouse model	Combination with gefitinib led to inhibition of tumor proliferation and increased apoptosis compared to monotherapy[4]. Reduced tumor growth in MET-amplified xenografts[7][8].



## **Signaling Pathways and Experimental Workflows**

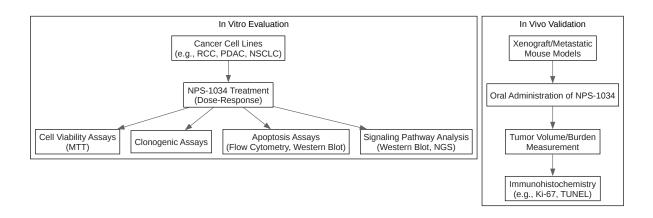
The following diagrams illustrate the mechanism of action of **NPS-1034** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of action of NPS-1034 in cancer cells.





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